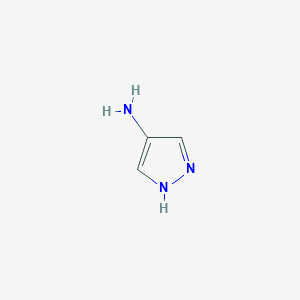
1H-Pyrazol-4-amin
Übersicht
Beschreibung
1H-Pyrazol-4-amine, also known as 1H-Pyrazol-4-amine, is a useful research compound. Its molecular formula is C3H5N3 and its molecular weight is 83.09 g/mol. The purity is usually 95%.
The exact mass of the compound 1H-Pyrazol-4-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1H-Pyrazol-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrazol-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumormittel
4-Aminopyrazol: wurde bei der Entwicklung von CDK2-Inhibitoren als potenzielle Antitumormittel eingesetzt. CDK2, eine cyclinabhängige Kinase, spielt eine entscheidende Rolle bei der Regulation des Zellzyklus. Inhibitoren, die auf CDK2 abzielen, können den Zellzyklus stoppen, was zum Tod von Krebszellen führt. Derivate von 4-Aminopyrazol haben eine starke inhibitorische Aktivität gegen CDK2 gezeigt, wobei einige Verbindungen eine submikromolare antiproliferative Aktivität gegen verschiedene Krebszelllinien aufweisen .
Synthese von strukturell unterschiedlichen Derivaten
Der Pyrazolring von 4-Aminopyrazol dient als vielseitiges Gerüst zur Synthese einer großen Bandbreite an strukturell unterschiedlichen Derivaten. Diese Derivate finden Anwendungen in den Bereichen Biologie, physikalische Chemie, Materialwissenschaft und Industrie. Die strategische Funktionalisierung des Pyrazolrings ermöglicht die Schaffung komplexer Strukturen mit wertvollen synthetischen, biologischen und photophysikalischen Eigenschaften .
Enzym- und Rezeptorliganden
4-Aminopyrazol-basierte Verbindungen wurden als nützliche Liganden für verschiedene Enzyme und Rezeptoren untersucht. Sie haben ein Potenzial für die gezielte Behandlung wichtiger Proteine bei bakteriellen und viralen Infektionen sowie bei Enzymen wie p38MAPK und COX gezeigt. Dies macht sie zu wertvollen Werkzeugen bei der Entwicklung neuer Medikamente zur Behandlung von Krankheiten .
Antituberkulose-Aktivität
Einige Derivate von 4-Aminopyrazol haben eine starke Antituberkulose-Aktivität gezeigt. Diese Verbindungen wurden mit Standardmedikamenten günstig verglichen und zeigten bei Tests an Vero-Zellen eine geringere Zytotoxizität. Dies unterstreicht das Potenzial von 4-Aminopyrazol-Derivaten bei der Behandlung von Tuberkulose .
Landwirtschaftliche Anwendungen
Die Pyrazolstruktur, einschließlich 4-Aminopyrazol, hat faszinierende Anwendungen in der Landwirtschaft gefunden. Es wirkt sowohl als dirigierende als auch als transformierende Gruppe in der organischen Synthese und ist in verschiedenen kleinen Molekülen vorhanden, die vielfältige landwirtschaftliche Aktivitäten zeigen .
Photophysikalische Eigenschaften
4-Aminopyrazol-Derivate weisen außergewöhnliche photophysikalische Eigenschaften auf, was sie zu Kandidaten für den Einsatz in optoelektronischen Geräten macht. Ihre Fähigkeit, Licht bei verschiedenen Wellenlängen zu absorbieren und emittieren, kann bei der Entwicklung neuer Materialien für elektronische Anwendungen genutzt werden .
Wirkmechanismus
Mode of Action
The interaction of 4-Aminopyrazole with its targets results in the inhibition of these enzymes, thereby disrupting their normal function. For example, in the case of Syk, the inhibition results in the suppression of the activation of IGF1R and Src, which are crucial for cell proliferation and survival . Similarly, 4-Aminopyrazole derivatives have been found to inhibit the catalytic domain of the gram-positive S. aureus topoisomerase IV enzyme, which is essential for bacterial DNA replication .
Biochemical Pathways
The inhibition of these targets by 4-Aminopyrazole affects various biochemical pathways. For instance, the inhibition of Syk disrupts the B cell receptor (BCR) signaling pathway, which plays a crucial role in the immune response . Similarly, the inhibition of IGF1R disrupts the insulin signaling pathway, which is crucial for cell growth and metabolism .
Pharmacokinetics
The pharmacokinetics of 4-Aminopyrazole derivatives vary depending on the specific compound. Some studies have shown that these compounds can be effectively absorbed and distributed in the body . More research is needed to fully understand the ADME properties of 4-Aminopyrazole and its impact on bioavailability.
Result of Action
The inhibition of the targets by 4-Aminopyrazole results in various molecular and cellular effects. For instance, the inhibition of Syk and IGF1R can lead to the induction of apoptosis and the suppression of cell proliferation, thereby inhibiting the growth of cancer cells .
Zukünftige Richtungen
Pyrazole-containing compounds represent one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .
Biochemische Analyse
Biochemical Properties
1H-Pyrazol-4-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to provide useful ligands for receptors or enzymes, such as p38MAPK, and different kinases . The nature of these interactions is often through hydrogen bonding or van der Waals forces .
Cellular Effects
1H-Pyrazol-4-amine influences cell function in various ways. It has been found to have cytotoxic activity, affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it displayed cytotoxic activity with an IC50 of 3.18 mM on HCT-116 and 4.63 mM on MCF-7 .
Molecular Mechanism
The molecular mechanism of 1H-Pyrazol-4-amine involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to have a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Pyrazol-4-amine change over time. It has excellent thermal stabilities with decomposition temperatures ranging from 215 °C to 340 °C
Dosage Effects in Animal Models
The effects of 1H-Pyrazol-4-amine vary with different dosages in animal models. For instance, it showed impressive efficacy at a low dosage (1 mg/kg/day) in the MV4-11 mouse xenograft model without affecting the body weight of the mice .
Eigenschaften
IUPAC Name |
1H-pyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3/c4-3-1-5-6-2-3/h1-2H,4H2,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXINVSXSGNSVLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90182682 | |
| Record name | 1H-Pyrazol-4-amine (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90182682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28466-26-4 | |
| Record name | 1H-Pyrazol-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28466-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazole, 4-amino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028466264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrazol-4-amine (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90182682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Pyrazol-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-aminopyrazole?
A1: The molecular formula of 4-aminopyrazole is C3H5N3, and its molecular weight is 83.09 g/mol.
Q2: What spectroscopic data are available for 4-aminopyrazole?
A2: Numerous studies provide spectroscopic data for 4-aminopyrazole and its derivatives. These include:
- IR Spectroscopy: Provides information about the functional groups present, especially the characteristic peaks for N-H and C=N bonds. [, , ]
- NMR Spectroscopy: Both 1H and 13C NMR are used extensively for structural elucidation of 4-aminopyrazoles, including determining tautomeric forms and characterizing reaction products. [, , , , , , , ]
- Mass Spectrometry: Used to confirm molecular weight and identify fragmentation patterns. [, , ]
- UV-Vis Spectroscopy: Useful for studying electronic transitions and complexation with metals. [, ]
Q3: What are the typical synthetic routes to 4-aminopyrazoles?
A3: Common synthetic strategies include:
- Condensation of Vinamidinium Salts with Hydrazines: This method avoids potentially explosive precursors used in previous approaches. []
- Reaction of 3-Oxo-2-arylhydrazononitriles with α-Haloketones: This provides a route to both 4-aminopyrazoles and aminopyrazolo[4,3-b]pyridines. []
- Telescoped Oximation and Hydrazine Condensation of 1,3-Ketoaldehydes: This route generates nitrosopyrazoles, which are then reduced to the corresponding 4-aminopyrazoles. []
- Reaction of Vinyl Azides with Hydrazines: This method offers a simple and direct pathway to polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles. []
Q4: What is the significance of tautomerism in 4-aminopyrazole?
A4: 4-Aminopyrazole can exist in two tautomeric forms, with the proton residing either on the amino group or on the pyrazole ring nitrogen. This tautomerism influences its reactivity and physicochemical properties. Studies utilizing pKa measurements and theoretical calculations have shown that in aqueous solution, 4-aminopyrazole exists predominantly in the form where the amino group is protonated. [, ]
Q5: What are the potential applications of 4-aminopyrazole derivatives?
A5: 4-Aminopyrazoles have shown promise in various fields, including:
- Medicinal Chemistry: As building blocks for drug discovery, particularly in developing anti-inflammatory agents, kinase inhibitors, and antibacterial agents. [, , , , ]
- Materials Science: As components of energetic materials due to their high nitrogen content and potential for exothermic decomposition. []
- Coordination Chemistry: As ligands for metal complexes, potentially leading to applications in catalysis and materials science. [, , ]
Q6: What is known about the structure-activity relationship (SAR) of 4-aminopyrazoles?
A6: Modifying the substituents on the 4-aminopyrazole core significantly impacts its biological activity and physicochemical properties.
- Aryl Substituents: Introducing aryl groups at the 3-position of the pyrazole ring can enhance anti-inflammatory activity. [, , ]
- N-Substitution: Alkylation or acylation of the amino group can influence its binding affinity to specific targets and its overall pharmacological profile. [, , , ]
- Bridged Structures: Incorporation of 4-aminopyrazole into bridged structures, such as pyrazolo[3,4-c][1,5]benzodiazocine-5,11-diones, can lead to potent COX inhibitors with selectivity profiles. []
Q7: How is computational chemistry being used in 4-aminopyrazole research?
A7: Computational methods play a vital role in:
- Molecular Modeling: Predicting the 3D structures and conformational preferences of 4-aminopyrazole derivatives. [, ]
- Docking Studies: Assessing the binding affinity and interactions of these compounds with target proteins or enzymes. []
- QSAR Modeling: Developing predictive models to correlate the structure of 4-aminopyrazoles with their biological activity, aiding in the design of new derivatives with improved potency and selectivity. [, ]
Q8: What analytical methods are employed for characterizing and quantifying 4-aminopyrazole?
A8: A variety of analytical methods are used, including:
- Spectroscopic Techniques: IR, NMR, and Mass Spectrometry are routinely used for structural elucidation. [, , , , , , ]
- Chromatographic Methods: High-performance liquid chromatography (HPLC) is used for separation and quantification of 4-aminopyrazole and its derivatives. [, ]
- Thermal Analysis: Techniques like DSC and TG are essential for evaluating the thermal stability and decomposition properties of these compounds, particularly for applications in energetic materials. [, ]
Q9: What is the environmental impact of 4-aminopyrazole and its derivatives?
A9: While the provided research primarily focuses on synthesis and biological activity, assessing the environmental impact of 4-aminopyrazole and its derivatives is essential. This includes investigating their ecotoxicological effects, biodegradability, and potential for bioaccumulation. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[7-(Carboxymethyl)-13-oxo-1,4,7,10-tetrazabicyclo[8.2.1]tridecan-4-yl]acetic acid](/img/structure/B42883.png)










![(6S,8S,10R,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B42916.png)
